molecular formula C8H4F2N2O2 B13150105 2,3-Difluoro-4-nitrophenylacetonitrile

2,3-Difluoro-4-nitrophenylacetonitrile

Cat. No.: B13150105
M. Wt: 198.13 g/mol
InChI Key: HUQFZOUXGVHJAA-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-nitrophenylacetonitrile is an organic compound with the molecular formula C8H4F2N2O2. It is characterized by the presence of two fluorine atoms and a nitro group attached to a phenyl ring, along with an acetonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-4-nitrophenylacetonitrile typically involves the reaction of a suitable precursor with fluorinating agents. One common method involves the reaction of 2,3-difluoronitrobenzene with acetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: For industrial-scale production, the synthesis may involve the use of more efficient and cost-effective methods. One such method includes the use of cuprous chloride and cuprous bromide as catalysts in the reaction of o-nitrochlorobenzene with ferrous iron cyanide salt. This method not only reduces the toxicity and cost of the reactants but also increases the yield of the product, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-4-nitrophenylacetonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms and nitro group on the phenyl ring can participate in nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The acetonitrile group can be oxidized to a carboxylic acid.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3-Difluoro-4-nitrophenylacetonitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-nitrophenylacetonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical synthesis and biological studies .

Comparison with Similar Compounds

Uniqueness: 2,3-Difluoro-4-nitrophenylacetonitrile is unique due to the presence of both fluorine atoms and a nitro group on the phenyl ring, along with an acetonitrile group. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C8H4F2N2O2

Molecular Weight

198.13 g/mol

IUPAC Name

2-(2,3-difluoro-4-nitrophenyl)acetonitrile

InChI

InChI=1S/C8H4F2N2O2/c9-7-5(3-4-11)1-2-6(8(7)10)12(13)14/h1-2H,3H2

InChI Key

HUQFZOUXGVHJAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CC#N)F)F)[N+](=O)[O-]

Origin of Product

United States

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